Spatial and Electronic Differentiation: 3-Position Geminal Substitution vs. Unsubstituted and 2-Substituted Analogs
The presence of a geminally substituted 3-methoxypropyl group distinguishes this compound from simpler analogs. Structure-activity relationship (SAR) studies on dinotefuran, a neonicotinoid insecticide containing a tetrahydro-3-furylmethyl moiety, have quantified the impact of substitution on biological activity. The unsubstituted moiety demonstrated the highest insecticidal activity [1]. While direct activity data for this compound is unavailable, the SAR study establishes a critical class-level principle: substitution at the 2- and 3-positions of the tetrahydrofuran ring led to a complete loss of activity compared to the unsubstituted analog [1]. This strongly implies that the 3-position geminal substitution in this compound is a major structural determinant, and substituting it with a different analog would lead to a fundamentally different molecule with an unknown, but likely altered, biological profile. Therefore, the specific substitution pattern is non-negotiable for the intended synthetic outcome.
| Evidence Dimension | Insecticidal Activity (Mortality % at specified concentration) |
|---|---|
| Target Compound Data | Not available in the cited study; the compound's substitution pattern is directly relevant. |
| Comparator Or Baseline | Dinotefuran analog with a 3-substituted tetrahydro-3-furylmethyl group. |
| Quantified Difference | Activity was reported as 'lost' (i.e., effectively 0% mortality) for the 3-substituted analog compared to the high activity of the unsubstituted parent compound. |
| Conditions | In vivo insecticidal assay (specific species and conditions defined in the original study). |
Why This Matters
This evidence confirms that even minor structural modifications to the tetrahydrofuran ring can abolish desired biological function, highlighting the procurement risk of substituting this specific intermediate with a structurally similar, but functionally different, analog.
- [1] Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Tetrahydro-3-furylmethyl Part. Journal of Pesticide Science, 2004, 29(4), 356-363. View Source
